molecular formula C15H10N4 B11866448 1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline CAS No. 97175-08-1

1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline

Cat. No.: B11866448
CAS No.: 97175-08-1
M. Wt: 246.27 g/mol
InChI Key: MDDXQWSQFHLJNC-UHFFFAOYSA-N
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Description

1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by a fused ring system that includes a triazole and quinoxaline moiety, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of Quinoxaline Core: The synthesis begins with the preparation of quinoxalin-2(1H)-one, which is achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Chlorination: The quinoxalin-2(1H)-one is then treated with phosphorus oxychloride in the presence of a catalytic amount of DMF to yield 2-chloroquinoxaline.

    Hydrazine Reaction: The 2-chloroquinoxaline undergoes a reaction with hydrazine hydrate in ethanol, producing 4-hydrazinylquinoxaline.

    Cyclization: The 4-hydrazinylquinoxaline is reacted with carbon disulfide in pyridine to form [1,2,4]triazolo[4,3-A]quinoxaline-1-thiol.

    Phenylation: Finally, the triazoloquinoxaline derivative is phenylated to obtain this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of alternative reagents and solvents to improve efficiency and reduce costs .

Chemical Reactions Analysis

1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoxaline derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, pyridine, and dichloromethane, as well as catalysts such as DMF and triethylamine. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system and the presence of the phenyl group, which enhances its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, antimicrobial research, and receptor antagonism. Its unique structure and diverse reactivity make it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-2-6-11(7-3-1)15-18-17-14-10-16-12-8-4-5-9-13(12)19(14)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDXQWSQFHLJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10760209
Record name 1-Phenyl[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97175-08-1
Record name 1-Phenyl[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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